Golvatinib chemical structure and IUPAC name
Golvatinib chemical structure and IUPAC name
This in-depth guide provides a detailed overview of the chemical properties, mechanism of action, and preclinical data of Golvatinib (E7050), a potent dual inhibitor of the c-Met and VEGFR-2 tyrosine kinases. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and IUPAC Name
Golvatinib is a synthetic organic compound belonging to the class of diarylethers.
Chemical Structure:
IUPAC Name: N'-[2-fluoro-4-[[2-[[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]amino]-4-pyridinyl]oxy]phenyl]-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide[1]
Chemical Formula: C₃₃H₃₇F₂N₇O₄[2]
Molecular Weight: 633.69 g/mol [2]
Mechanism of Action
Golvatinib is an orally bioavailable, ATP-competitive inhibitor that demonstrates potent and dual inhibition of both c-Met (hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[1][3] The aberrant activation of these receptor tyrosine kinases is implicated in various aspects of tumor progression, including cell proliferation, migration, invasion, and angiogenesis.[1][3]
By binding to and inhibiting the activity of c-Met and VEGFR-2, Golvatinib effectively blocks their signaling pathways. This dual inhibition leads to a reduction in tumor cell growth and the inhibition of new blood vessel formation (angiogenesis) that is essential for tumor survival and metastasis.[1][3] Specifically, in EGFR mutant lung cancer cell lines, Golvatinib has been shown to circumvent resistance to EGFR tyrosine kinase inhibitors (TKIs) by blocking the Met/Gab1/PI3K/Akt signaling pathway.[4]
Signaling Pathway Inhibition
The following diagram illustrates the signaling pathways targeted by Golvatinib.
Preclinical Data
In Vitro Kinase and Cell Proliferation Inhibition
Golvatinib has demonstrated potent inhibitory activity against both c-Met and VEGFR-2 kinases. Its anti-proliferative effects have been evaluated in various cancer cell lines.
| Target/Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| c-Met | Kinase Assay | 14 | [4][5] |
| VEGFR-2 | Kinase Assay | 16 | [4][5] |
| MKN45 (gastric cancer) | Cell Proliferation | 37 | [6] |
| EBC-1 (lung cancer) | Cell Proliferation | 6.2 | [6] |
| Hs746T (gastric cancer) | Cell Proliferation | 23 | [6] |
| SNU-5 (gastric cancer) | Cell Proliferation | 24 | [6] |
In Vivo Antitumor Activity
In vivo studies using xenograft models have shown that Golvatinib significantly inhibits tumor growth and angiogenesis. Treatment with Golvatinib has led to tumor regression and even disappearance in some models with c-Met amplification.[5][6] In a peritoneal dissemination model, Golvatinib demonstrated an antitumor effect and a significant prolongation of lifespan in treated mice.[5][6]
Experimental Protocols
Cell Viability and IC₅₀ Determination (MTT Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of Golvatinib on adherent cancer cell lines.
Workflow Diagram:
Methodology:
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Cell Seeding: Cancer cells are harvested and seeded into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
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Compound Addition: A stock solution of Golvatinib in DMSO is serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed and 100 µL of the Golvatinib-containing medium is added to each well.
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Incubation: The plates are incubated for a period of 48 to 72 hours.
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MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
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Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
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Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the Golvatinib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of c-Met and VEGFR-2 Phosphorylation
This protocol describes the methodology for assessing the inhibitory effect of Golvatinib on the phosphorylation of c-Met and VEGFR-2 in cancer cells.
Methodology:
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Cell Treatment and Lysis: Cells are treated with Golvatinib at various concentrations for a specified time. Following treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
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SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated c-Met (p-c-Met), total c-Met, phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, and a loading control (e.g., β-actin or GAPDH).
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Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of Golvatinib in a mouse xenograft model.
Methodology:
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Cell Implantation: Human cancer cells (e.g., MKN45, Hs746T) are subcutaneously injected into the flank of immunodeficient mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment and control groups.
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Drug Administration: Golvatinib is administered orally to the treatment group at a predetermined dose and schedule. The control group receives a vehicle control.
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Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Tumor Volume = (Length × Width²) / 2 is commonly used.
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Data Analysis: The tumor growth in the treatment group is compared to the control group to determine the antitumor efficacy of Golvatinib. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess angiogenesis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. worldwide.promega.com [worldwide.promega.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Multitargeting strategy using lenvatinib and golvatinib: Maximizing anti-angiogenesis activity in a preclinical cancer model - PMC [pmc.ncbi.nlm.nih.gov]
